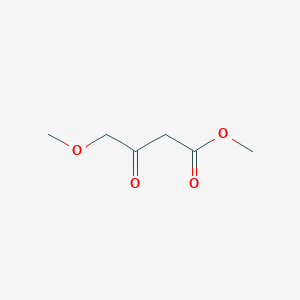

Methyl 4-methoxyacetoacetate

説明

Significance of Methyl 4-methoxyacetoacetate as a Chemical Intermediate

This compound (M4MAA) serves as a valuable and versatile chemical intermediate in organic synthesis. Its utility lies in its function as a foundational building block for the construction of more complex molecules. This attribute makes it particularly significant in the pharmaceutical industry, where it is a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs). pmarketresearch.com A notable example is its application in the production of the anti-HIV drug Dolutegravir (B560016), an integrase inhibitor. google.com

Beyond pharmaceuticals, the application of M4MAA extends to the agrochemical sector, where it is used as an intermediate in the synthesis of herbicides and fungicides. pmarketresearch.com Its structural features are leveraged to create crop protection agents. pmarketresearch.com The flavor and fragrance industry also utilizes this compound as a precursor for synthesizing molecules used in flavorings. pmarketresearch.com Its role as an intermediate is critical in producing a diverse range of chemical products. sigmaaldrich.com

Historical Context of this compound Research

The development of synthetic routes to this compound has evolved over time, reflecting broader trends in organic synthesis towards greater efficiency and milder reaction conditions. Early methods reported in patent literature, such as that in US patent US4564696, described the synthesis of M4MAA from methyl 4-chloroacetoacetate and sodium methoxide (B1231860) in acetonitrile (B52724) at elevated temperatures of around 70°C. google.com While effective, achieving a reported yield of 91.7%, this process required significant heat. google.com

Subsequent research, exemplified by patent US6403804, explored alternative conditions. google.com This later method utilized toluene (B28343) as a solvent and sodium hydride to generate the more catalytically active sodium methoxide in situ from methanol (B129727). google.com This advancement allowed the reaction to proceed at ambient temperatures (25°C), a significant improvement in terms of energy consumption and process control. google.com However, this route was associated with lower yields and challenges related to impurities from the mineral oil used with industrial-grade sodium hydride. google.com More recent developments have focused on continuous synthesis using microchannel reactors to improve reaction time and scalability.

Structural Characteristics and Chemical Reactivity of this compound

The chemical behavior of this compound is dictated by its specific arrangement of functional groups. The molecule's structure, which includes a methyl ester, a ketone, and an ether (methoxy group), provides it with a unique reactivity profile.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | nih.gov |

| Molecular Weight | 146.14 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | chemicalbook.comcapotchem.com |

| Density | 1.129 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 89 °C at 8.5 mmHg | sigmaaldrich.comchemicalbook.com |

| Melting Point | -80 °C | capotchem.com |

| Refractive Index (n20/D) | 1.431 | sigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water; soluble in many organic solvents | cymitquimica.com |

The core of this compound's reactivity lies in its β-dicarbonyl, specifically a β-ketoester, functionality. pmarketresearch.com This arrangement of two carbonyl groups separated by a single methylene (B1212753) group leads to several important chemical properties. The protons on the central methylene (the α-carbon) are significantly acidic due to the electron-withdrawing effect of both adjacent carbonyls, allowing for easy deprotonation to form a stable enolate. This enolate is a key nucleophile in many carbon-carbon bond-forming reactions.

Furthermore, the β-ketoester moiety is central to the compound's participation in cyclocondensation reactions. A prominent example is the Biginelli reaction, a one-pot, three-component synthesis used to create dihydropyrimidine (B8664642) derivatives. chemicalbook.com In this reaction, this compound condenses with an aldehyde and urea (B33335) (or thiourea) to form a heterocyclic ring system that is a common scaffold in medicinal chemistry. chemicalbook.comnih.gov The ability of the β-diketone structure to undergo these transformations makes it a valuable precursor for synthesizing complex heterocyclic molecules. pmarketresearch.com

The presence of the methoxy (B1213986) group (–OCH₃) at the 4-position distinguishes this compound from other common acetoacetate (B1235776) esters, such as methyl acetoacetate and ethyl acetoacetate, imparting unique reactivity. This ether linkage modifies the electronic properties of the molecule. Unlike the related methyl 4-chloroacetoacetate, where the chlorine atom is an effective leaving group, the methoxy group is less so under typical nucleophilic substitution conditions.

Instead, the methoxy group primarily exerts an electronic influence. It can affect the enol-keto tautomerism equilibrium and the reactivity of the adjacent ketone. researchgate.net This distinct reactivity is valuable in specific synthetic applications where the methoxy functionality is desired in the final product or as a directing group in subsequent transformations. In the context of agrochemicals, it has been suggested that the methoxy group can enhance the bioavailability of the active ingredients. pmarketresearch.com This modification allows for tailored synthesis strategies that would not be possible with other acetoacetate derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBPKJFJAVDUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068273 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-15-4 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxy-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Methoxyacetoacetate

Established Synthetic Routes

The predominant method for synthesizing methyl 4-methoxyacetoacetate involves the reaction of methyl 4-chloroacetoacetate with methanol (B129727). This process is a nucleophilic substitution reaction where the methoxy (B1213986) group (-OCH₃) from methanol replaces the chlorine atom in methyl 4-chloroacetoacetate.

Nucleophilic Substitution of Methyl 4-Chloroacetoacetate with Methanol

This synthetic route is favored for its efficiency and is widely documented in scientific literature and patents. chemicalbook.com The reaction involves the attack of a methoxide (B1231860) ion, generated from methanol, on the carbon atom bonded to the chlorine in methyl 4-chloroacetoacetate.

The reaction is effectively catalyzed by strong bases like sodium hydride (NaH) and other metal alkoxides, such as sodium methoxide or potassium methoxide. google.comgoogle.com Sodium hydride reacts with methanol to form sodium methoxide in situ. google.comgoogle.com This newly formed sodium methoxide exhibits high catalytic activity, enabling the reaction to proceed efficiently. google.comgoogle.com In some procedures, a combination of sodium hydride and a metal alkoxide like potassium methoxide is used to enhance the catalytic effect and ensure the reaction proceeds smoothly. google.comgoogle.com The use of these catalysts is crucial for achieving high yields and reaction rates. google.com

The success of the synthesis hinges on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, and the molar ratios of the reactants.

The choice of solvent is critical as it can significantly influence the reaction rate and the solubility of the reactants and intermediates. Commonly used solvents for this synthesis include:

Tetrahydrofuran (THF): THF is a polar aprotic solvent that is frequently used in this reaction. chemicalbook.comgoogle.comgoogle.com It effectively dissolves the reactants and facilitates the nucleophilic substitution. chemicalbook.comgoogle.comgoogle.com

Acetonitrile (B52724): Acetonitrile is another polar aprotic solvent that has been employed in the synthesis of this compound. google.comprepchem.com

Toluene (B28343): Toluene, a nonpolar solvent, has also been used. google.comgoogle.compatsnap.com In some methods, anhydrous toluene is used to rinse industrial sodium hydride to remove mineral oil impurities before the reaction. patsnap.com

The polarity of the solvent plays a significant role. Polar aprotic solvents can enhance the reactivity of the nucleophile, favoring the desired substitution reaction. libretexts.orgspcmc.ac.in

Precise temperature control is essential for maximizing the product yield and minimizing side reactions. The reaction is typically conducted at a controlled temperature range of 15-25°C. google.comgoogle.com The initial addition of methanol and methyl 4-chloroacetoacetate is often carried out at a lower temperature, around 20°C or even between 10-15°C, to manage the exothermic nature of the reaction. google.compatsnap.com Subsequently, the temperature may be raised to 20-25°C to ensure the reaction goes to completion. google.comgoogle.com Maintaining the temperature below 20°C during the initial addition of reactants is a critical safety measure to prevent a runaway reaction.

The stoichiometry of the reactants is a key factor in optimizing the synthesis. The molar ratio of methyl 4-chloroacetoacetate to the base catalyst is carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Several patents and research articles report different molar ratios. For instance, a molar ratio of methyl 4-chloroacetoacetate to sodium hydride of 1:2.2 has been reported in syntheses using toluene as a solvent. google.comgoogle.com In other procedures utilizing a combination of sodium hydride and a metal basic compound like potassium methoxide in tetrahydrofuran, the molar ratio of methyl 4-chloroacetoacetate to sodium hydride to the metal basic compound is often 1:1.1:1.1. google.comgoogle.com Another variation involves a molar ratio of methyl 4-chloroacetoacetate to sodium hydride to sodium methoxide of 1:1:1.2 in toluene. patsnap.com A general procedure described involves using 2.2 equivalents of sodium hydride relative to 1 equivalent of methyl 4-chloro-3-oxobutanoate. chemicalbook.com Another source suggests a ratio of 1:1.5 for methyl 4-chloroacetoacetate to NaH for industrial-scale production.

The following table summarizes the various reaction conditions reported in the literature:

| Catalyst(s) | Solvent | Temperature (°C) | Molar Ratio (Methyl 4-chloroacetoacetate:Base) | Reference |

| Sodium Hydride | Toluene | 25 | 1:2.2 | google.comgoogle.com |

| Sodium Hydride, Potassium Methoxide | Tetrahydrofuran | 15-25 | 1:1.1:1.1 | google.comgoogle.com |

| Sodium Hydride, Sodium Methoxide | Toluene | 10-25 | 1:1:1.2 | patsnap.com |

| Sodium Hydride | Tetrahydrofuran | 20 | 1:2.2 | chemicalbook.com |

| Sodium Hydride | Not Specified | Not Specified | 1:1.5 | |

| Sodium Methoxide | Acetonitrile | 70 | 1:2.2 | google.comgoogle.com |

Reaction Conditions and Optimization

Reaction Time

The time required for the synthesis of this compound is highly dependent on the chosen methodology, reagents, and reaction conditions. In syntheses involving the reaction of methyl 4-chloroacetoacetate with a methoxide source, reaction times can vary significantly.

One common laboratory and industrial method involves an initial reaction period of 4 to 6 hours at a controlled temperature, often followed by an extended period of 4 to 15 hours at a slightly warmer temperature to ensure the reaction proceeds to completion. google.com Another variation details a reaction time of 3 to 5 hours. google.compatsnap.com A more rapid process involves the addition of methyl 4-chloroacetoacetate over 5 minutes and subsequent stirring for only 25 minutes at an elevated temperature of 70°C. prepchem.com

Advanced methods have been shown to drastically reduce these times. For instance, a "one-pot" synthesis strategy can shorten the total reaction time to between 6 and 8 hours, a significant improvement over the 12+ hours required for some traditional stepwise syntheses. The most dramatic reduction is seen with the use of microchannel reactors, which can decrease the reaction time from hours to mere minutes or even seconds due to enhanced mixing and heat transfer. acs.org

Table 1: Comparison of Reaction Times for this compound Synthesis

| Synthetic Method | Initial Reaction Time | Subsequent Reaction Time | Total Approximate Time |

| Stepwise (Sodium Hydride/Potassium Methylate) google.com | 4-6 hours | 3-5 hours | 7-11 hours |

| Stepwise (Sodium Hydride/Methanol) google.com | 4-6 hours | 4-15 hours | 8-21 hours |

| Stepwise (Sodium Methylate at 70°C) prepchem.com | 30 minutes | - | ~30 minutes |

| One-Pot Synthesis | - | - | 6-8 hours |

| Microchannel Reactor acs.org | - | - | Seconds to Minutes |

Purification Techniques

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. Several techniques are employed, often in combination, to achieve high purity.

Liquid-Liquid Extraction: This is a fundamental and widely used purification step. After neutralizing the reaction mixture, the product is isolated from the aqueous layer by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. prepchem.comchemicalbook.com The combined organic phases are then typically washed and dried before further purification. prepchem.comchemicalbook.com

Flash Column Chromatography: For laboratory-scale purification and the removal of closely related impurities, flash column chromatography is an effective method. chemicalbook.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, such as a mixture of ethyl acetate and hexane, to separate the desired compound from other components. chemicalbook.com

Wiped-Film Molecular Distillation: This technique is particularly valuable for achieving high purity on an industrial scale. google.com The process involves distilling the compound under high vacuum and at a relatively low temperature (e.g., 40–50°C), which minimizes thermal degradation. This method is effective in removing mineral oil (a common impurity from sodium hydride reagents) and other high-boiling point impurities, yielding a final product with purity often exceeding 97%. google.com

Multi-Step Synthesis from Acetylacetone (B45752)

An alternative pathway to this compound begins with the readily available starting material, acetylacetone. fengchengroup.com This route avoids the use of chlorinated intermediates.

In the first step of this synthesis, acetylacetone is reacted with iodomethane (B122720) in the presence of a base, potassium carbonate, and methanol as the solvent. fengchengroup.com This reaction introduces the methoxy group to the acetylacetone backbone.

Following the initial reaction, the intermediate product undergoes an esterification reaction with methanol under acidic conditions, typically using an acid like sulfuric acid, to yield the final this compound. fengchengroup.com A critical parameter in this step is the stringent control of pH. Failure to maintain the correct pH can lead to keto-enol tautomerization, which can result in a yield reduction of 8–12%.

Advanced and Green Chemistry Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly processes.

One-Pot Synthesis Strategies

Advantages in Yield and Cost Reduction

Modern synthetic strategies have increasingly focused on optimizing yield and reducing costs. One-pot methods, which combine multiple reaction steps without isolating intermediates, offer significant advantages by minimizing purification steps, which in turn reduces solvent use and processing time. For example, a one-pot synthesis using methyl 4-chloroacetoacetate, sodium methoxide, and dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can achieve yields of up to 80% in a significantly shorter time frame (6-8 hours) compared to traditional multi-step processes that can exceed 12 hours.

Process optimization of the more conventional sodium hydride-catalyzed route has also led to considerable improvements. By carefully controlling reaction conditions, such as temperature (15–25°C) and the molar ratio of reactants, high yields and purity can be achieved while avoiding energy-intensive heating. patsnap.com A patented method highlights rinsing industrial sodium hydride to remove mineral oil impurities, which simplifies separation and improves product purity. patsnap.com The use of wiped-film molecular distillation as a purification technique can yield the final product with a purity of 97.3–97.4%. These refinements contribute to lower energy consumption and a more cost-effective and streamlined production process. patsnap.comgoogle.com

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | NaH/Metal Alkoxide Method | "One-Pot" Method | Microchannel Reactor |

|---|---|---|---|

| Starting Materials | Methyl 4-chloroacetoacetate, Methanol, NaH | Methyl 4-chloroacetoacetate, Sodium methoxide, DMF-DMA | Acetylacetone, Chlorine, Methanol, Sodium methoxide |

| Reaction Time | 8–21 hours | 6–8 hours | Minutes to 4 hours acs.org |

| Reported Yield | 89–92% | Up to 80% | 93% |

| Key Advantage | High purity | Reduced purification steps, lower cost | Continuous production, enhanced safety acs.org |

| Industrial Scalability | Moderate | Limited | Excellent acs.org |

Continuous Flow Synthesis using Microchannel Reactors

Enhanced Mixing and Heat Transfer

Microchannel reactors inherently possess a high surface-area-to-volume ratio, which dramatically improves the efficiency of mixing and heat transfer compared to large batch reactors. mdpi.comnih.govmdpi.com This is crucial for controlling highly exothermic reactions and minimizing the formation of byproducts. nih.gov The small dimensions of the channels ensure that reactants are mixed rapidly and that the heat generated by the reaction is quickly dissipated. nih.gov This precise temperature control prevents side reactions, such as hydrolysis, that can occur at elevated temperatures in batch processes, thereby increasing the product yield and purity. Computational Fluid Dynamics (CFD) models are used to simulate temperature and concentration gradients, helping to optimize reactor design for maximum conversion efficiency. researchgate.net

Scalability for High-Throughput Production

Continuous flow synthesis using microreactors is highly scalable, a key advantage for industrial production. acs.orgnumberanalytics.com Scaling up production does not involve building larger, potentially more hazardous, reactors. Instead, it is achieved by "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel, or by running a single reactor for longer periods. mdpi.com This approach eliminates the bottlenecks associated with batch processing and allows for seamless transition from laboratory-scale synthesis to high-throughput industrial production. The ability to run reactions continuously on a kilogram scale has been successfully demonstrated, highlighting the method's suitability for manufacturing pharmaceutical intermediates like those derived from this compound. acs.org

Green Chemistry Principles in Synthesis

Potential for Renewable Resource Derivation

The principles of green chemistry encourage the use of renewable feedstocks instead of depletable ones. researchgate.net While the primary documented syntheses of this compound rely on petrochemical-derived starting materials like acetylacetone and methanol, there is a broader trend in chemistry to develop pathways from bio-based resources. chemicalbook.com For example, 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the glucose found in cellulose, is a target for production in microreactors. nih.gov Although direct synthesis of this compound from renewable resources is not widely reported, the underlying technologies and principles of green chemistry point toward future possibilities in this area. The focus remains on improving the atom economy and reducing the environmental impact of existing synthetic methods. nih.govmun.ca

Chemical Transformations and Reaction Mechanisms of Methyl 4 Methoxyacetoacetate

Substitution Reactions with Nucleophiles

The structure of methyl 4-methoxyacetoacetate makes it amenable to substitution reactions, particularly at the carbon atom bearing the methoxy (B1213986) group.

Replacement of the Methoxy Group

The methoxy group in this compound can be displaced by various nucleophiles. This type of reaction is a key step in the synthesis of more complex molecules. For instance, the synthesis of this compound itself often involves a nucleophilic substitution reaction where the chlorine atom of methyl 4-chloroacetoacetate is replaced by a methoxy group from methanol (B129727), typically in the presence of a base like sodium hydride or sodium methoxide (B1231860). chemicalbook.comgoogle.com This transformation highlights the susceptibility of the position adjacent to the carbonyl group to nucleophilic attack. While the methoxy group is a less reactive leaving group than a halide, its replacement can be facilitated under appropriate reaction conditions. The reactivity of the compound is influenced by its three functional groups: the chloro group, which is susceptible to nucleophilic substitution; the ketone group, which can participate in condensation or enolate formation; and the ester group, which can be hydrolyzed.

| Reactant | Nucleophile | Product | Conditions |

| Methyl 4-chloroacetoacetate | Methanol | This compound | Sodium hydride, Tetrahydrofuran, 20-25°C |

Condensation Reactions

The active methylene (B1212753) group and the ketone functionality in this compound make it an excellent substrate for various condensation reactions, leading to the formation of heterocyclic and other complex structures.

Biginelli Cyclocondensation for Dihydropyrimidine (B8664642) Derivatives

This compound is a valuable component in the Biginelli reaction, a one-pot three-component cyclocondensation used to synthesize dihydropyrimidines (DHPMs). sigmaaldrich.com DHPMs are a class of heterocyclic compounds with significant pharmacological activities. nih.gov In this reaction, this compound (a β-ketoester) reacts with an aldehyde and a urea (B33335) or thiourea (B124793) derivative. sigmaaldrich.com The generally accepted mechanism for the Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. nih.gov Subsequent cyclization and dehydration yield the dihydropyrimidine core. nih.gov The use of this compound in this reaction allows for the introduction of a methoxymethyl substituent at the 6-position of the resulting dihydropyrimidine ring, offering a route to a diverse library of functionalized compounds. sigmaaldrich.comat.ua

| Reactants | Reaction Type | Product Class |

| This compound, Aldehyde, (Thio)urea | Biginelli Cyclocondensation | Dihydropyrimidine Derivatives |

Reactions with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)

This compound reacts with dimethylformamide dimethyl acetal (DMF-DMA), a versatile reagent used for formylation and as a C1 synthon. researchgate.net DMF-DMA reacts with active methylene compounds to form enamines. researchgate.netclockss.org

Formation of (E)-methyl 2-((2,2-dimethoxyethylamino)methylene)-4-methoxy-3-oxobutanoate

A key transformation involving this compound is its reaction with DMF-DMA to form an enamine intermediate. acs.orggoogle.com This enamine can then be further reacted with an amine, such as aminoacetaldehyde dimethyl acetal, to yield (E)-methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate. acs.orgsigmaaldrich.com This reaction sequence is a crucial step in the synthesis of precursors for important pharmaceutical compounds. acs.org For example, reacting this compound with an excess of DMF-DMA at room temperature produces an intermediate which, upon reaction with aminoacetaldehyde dimethyl acetal, gives the target compound. acs.org This transformation can also be carried out efficiently in a microchannel reactor. acs.org

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Final Product |

| This compound | Dimethylformamide dimethyl acetal (DMF-DMA) | (E/Z)-methyl-2-((dimethylamino)methylene)-4-methoxy-3-Oxobutanoate simsonpharma.com | Aminoacetaldehyde dimethyl acetal | (E)-methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate sigmaaldrich.com |

Role as a Synthetic Intermediate in Complex Molecule Formation

This compound serves as a critical building block in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of functional groups allows for its incorporation into intricate molecular architectures.

A prominent example of its utility is in the synthesis of the HIV integrase inhibitor dolutegravir (B560016). google.com The compound (E)-methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate, derived from this compound, is a key intermediate in the construction of the pyridone core of dolutegravir and related antiviral agents like bictegravir (B606109) and cabotegravir. acs.orggoogle.com The synthesis involves the cyclization of this intermediate with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide to form a dihydropyridine (B1217469) derivative. acs.orggoogle.com This highlights the strategic importance of this compound in providing a key fragment for the assembly of these complex and medicinally significant molecules.

Reaction Mechanisms Underlying Key Transformations

The reactivity of this compound is governed by its key functional groups: the methyl ester, the ketone, and the methoxy group, along with the acidic α-hydrogens situated between the two carbonyl groups. This unique arrangement allows it to participate in a variety of chemical transformations. The mechanisms of its most significant reactions are detailed below.

Synthesis via Nucleophilic Substitution

The most prevalent method for synthesizing this compound is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source. chemicalbook.com This reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate methanol, forming the highly nucleophilic sodium methoxide in situ. The reaction proceeds via a classic SN2 mechanism.

Step 1: Generation of the Nucleophile: Sodium hydride, a powerful base, abstracts a proton from methanol to generate the sodium methoxide salt and hydrogen gas.

Step 2: SN2 Attack: The resulting methoxide ion (CH₃O⁻) acts as the nucleophile. It attacks the electrophilic carbon atom bearing the chlorine atom in methyl 4-chloroacetoacetate. This attack occurs from the backside of the carbon-chlorine bond.

Step 3: Transition State and Product Formation: A transient pentacoordinate transition state is formed where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-chlorine bond. The inversion of stereochemistry at the reaction center is a hallmark of the SN2 mechanism, although in this achiral molecule, it is not observable. The chloride ion is expelled as the leaving group, yielding this compound.

| Reaction Component | Role | Example |

| Starting Material | Electrophile | Methyl 4-chloroacetoacetate |

| Reagent | Nucleophile Source | Methanol |

| Catalyst/Base | Proton Abstraction | Sodium Hydride (NaH) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

Alkylation of the α-Carbon

Like other β-keto esters, this compound has acidic protons on the carbon situated between the two carbonyl groups (the α-carbon). lumenlearning.com This acidity allows for the formation of a stabilized enolate ion, which is a potent nucleophile. The alkylation of this position is a fundamental carbon-carbon bond-forming reaction. libretexts.orgfiveable.me

Step 1: Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride, is used to deprotonate the α-carbon. This creates a resonance-stabilized enolate anion, where the negative charge is delocalized over the α-carbon and the two adjacent oxygen atoms. Using a strong base ensures the complete conversion of the β-keto ester to its enolate form. lumenlearning.com

Step 2: Nucleophilic Attack (SN2): The enolate anion, with its nucleophilic carbon, attacks an electrophilic alkyl halide (e.g., an alkyl iodide or bromide) in an SN2 reaction. youtube.comlibretexts.org The reaction works best with primary or methyl halides, as secondary and tertiary halides are more prone to elimination side reactions. lumenlearning.comlibretexts.org

Step 3: Product Formation: The attack displaces the halide leaving group, forming a new carbon-carbon bond at the α-position and yielding an α-alkylated this compound derivative. youtube.com

This sequence is a cornerstone of the malonic ester and acetoacetic ester syntheses, allowing for the construction of more complex molecular frameworks. libretexts.orgfiveable.me

Biginelli Cyclocondensation

This compound serves as the β-dicarbonyl component in the Biginelli reaction, a one-pot, three-component cyclocondensation that produces dihydropyrimidines (DHPMs). organic-chemistry.org These heterocyclic compounds are of significant interest in medicinal chemistry. wikipedia.org The reaction mechanism, typically acid-catalyzed, is a multi-step sequence.

While several mechanistic pathways have been proposed, a widely accepted mechanism involves an N-acyliminium ion intermediate. wikipedia.orgnih.gov

Step 1: Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. The aldehyde carbonyl is protonated, making it more electrophilic for attack by one of the nitrogen atoms of urea. Subsequent dehydration leads to the formation of a key electrophilic intermediate, the N-acyliminium ion. nih.gov

Step 2: Nucleophilic Addition of the Enol: this compound, under the acidic conditions, exists in equilibrium with its enol tautomer. The electron-rich enol attacks the electrophilic N-acyliminium ion.

Step 3: Cyclization and Dehydration: The resulting open-chain adduct undergoes an intramolecular cyclization. The second amino group of the urea moiety attacks the ketone carbonyl of the original acetoacetate (B1235776) portion. This is followed by a final dehydration step, which eliminates a molecule of water to form the stable, six-membered dihydropyrimidine ring.

The use of various catalysts, including Brønsted and Lewis acids, can enhance the efficiency of this reaction. organic-chemistry.orgwikipedia.org

| Reaction Component | Role in Biginelli Reaction |

| Aldehyde (e.g., Benzaldehyde) | Electrophilic Carbonyl Source |

| This compound | β-Dicarbonyl Component (Enol Nucleophile) |

| Urea or Thiourea | Nitrogen source for the heterocycle |

| Acid (Brønsted or Lewis) | Catalyst |

Applications of Methyl 4 Methoxyacetoacetate in Organic Synthesis

Precursor in Pharmaceutical Synthesis

Anti-HIV Drug Development

Methyl 4-methoxyacetoacetate is a critical starting material in the synthesis of a class of anti-HIV drugs known as integrase strand transfer inhibitors (INSTIs). nih.gov The viral enzyme integrase is essential for inserting the viral genome into the host's DNA, making it a key target for anti-HIV-1 drug development. nih.gov Second-generation INSTIs, in particular, are developed from a common pyridone-carboxylic acid precursor, the synthesis of which originates from this compound. nih.gov

This compound is the foundational starting material for the synthesis of the second-generation INSTIs Dolutegravir (B560016), Bictegravir (B606109), and Cabotegravir. google.comgoogle.comnih.govresearchgate.net These three drugs share a similar core structure, and their synthetic pathways often utilize a common key intermediate derived from this compound. nih.govresearchgate.nettandfonline.com This common intermediate approach streamlines the production of this important class of antiviral medications. nih.gov

The synthesis of these integrase inhibitors hinges on the creation of a core pyridone moiety, which is constructed using this compound. nih.govmdpi.com The process, developed by GlaxoSmithKline (GSK), involves a multi-component, one-pot reaction to create a key pyridone-carboxylic acid intermediate. nih.govacs.org This intermediate contains the bicyclic carbamoyl (B1232498) pyridone (BiCAP) moiety that is characteristic of Dolutegravir, Bictegravir, and Cabotegravir. nih.gov The synthesis begins by reacting this compound with N,N-dimethylformamide dimethylacetal (DMF-DMA). nih.govtandfonline.comacs.orgtandfonline.com The resulting product is then reacted with aminoacetaldehyde dimethyl acetal (B89532), followed by cyclization, to form the crucial pyridone ring system that is the backbone of these HIV integrase inhibitors. nih.gov

The transformation of this compound into Dolutegravir, Bictegravir, or Cabotegravir involves several key steps. A common pathway is outlined below:

Formation of Vinylogous Amide : this compound is first reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA). The resulting product is then treated with aminoacetaldehyde dimethyl acetal to yield a secondary vinylogous amide intermediate. nih.govmdpi.comacs.org

Pyridone Ring Cyclization : This intermediate undergoes cyclization to form the core pyridone structure. This step is a critical part of the synthesis and establishes the central heterocyclic system of the drug molecules. nih.gov

Divergent Synthesis : From the common pyridone intermediate, the synthetic pathways diverge to create the specific structures of each drug. This involves coupling the intermediate with different amino alcohols and fluorinated benzylamines. nih.govtandfonline.comtandfonline.com

For Dolutegravir , the intermediate is cyclized with (R)-3-amino-1-butanol and then coupled with 2,4-difluorobenzylamine. researchgate.nettandfonline.com

For Cabotegravir , the pathway involves coupling with a different chiral amino alcohol and 2,4-difluorobenzylamine. tandfonline.comtandfonline.com

For Bictegravir , the synthesis is similar, using 2,4,6-trifluorobenzylamine in the coupling step. tandfonline.comtandfonline.com

Final Demethylation : The final step in these syntheses is typically a demethylation reaction to yield the final active pharmaceutical ingredient. tandfonline.comtandfonline.com

Continuous flow synthesis methods have also been developed, adapting the batch chemistry to produce Dolutegravir in a matter of hours from commercially available materials, highlighting the efficiency of using this compound as a starting point. nih.gov

| Target Drug | Key Reagents in Divergent Step | Final Step |

|---|---|---|

| Dolutegravir | (R)-3-amino-1-butanol, 2,4-difluorobenzylamine | De-methylation |

| Cabotegravir | (S)-2-aminopropan-1-ol, 2,4-difluorobenzylamine | De-methylation |

| Bictegravir | (1R, 3S)-3-aminocyclopentanol, 2,4,6-trifluorobenzylamine | De-methylation |

The core molecular framework derived from this compound has also been used as a scaffold to develop derivatives of Dolutegravir. Researchers have explored modifications to the Dolutegravir backbone, such as the introduction of 1,2,3-triazole moieties. These novel derivatives have been investigated for potential applications beyond anti-HIV therapy, including for their antitumor and anti-inflammatory activities, demonstrating the versatility of the original molecular structure.

Synthesis of Dolutegravir, Bictegravir, and Cabotegravir

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound also serves as an intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The ketone functionality within its structure is particularly useful for constructing the heterocyclic rings that form the core of many NSAID molecules. One notable application is in the synthesis of pyrazole (B372694) derivatives, which are essential for developing selective COX-2 inhibitors. These selective inhibitors can reduce pain and inflammation with a lower risk of the gastrointestinal side effects often associated with non-selective NSAIDs.

Synthesis of Pyrazole Derivatives and COX-2 Inhibitors

The ketone functionality within this compound is instrumental in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic applications. The traditional and most common method for synthesizing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound, such as a β-ketoester, and a hydrazine (B178648) derivative.

This reaction is particularly significant in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that is overexpressed in inflammatory conditions and certain cancers. Pyrazole derivatives have been a focus of research for selective COX-2 inhibition to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these pyrazole-based COX-2 inhibitors often utilizes β-keto esters as key precursors.

A number of pyrazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity, with some showing potent and selective inhibition.

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Compound 4b | 0.017 | - |

| Compound 4d | 0.098 | 54.847 |

| Compound 15a | 0.002 | 162.5 |

| Celecoxib (Reference) | - | - |

Data sourced from in vitro COX-1 and COX-2 inhibition studies. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.

Antibacterial Agents and Antibiotics (e.g., Cefuroxime Axetil)

This compound and other β-keto esters are valuable intermediates in the synthesis of various antibacterial agents. Their chemical structure allows for the construction of the core heterocyclic systems found in many antibiotics. The design of β-keto esters as antibacterial compounds has been proposed based on their structural similarity to autoinducers involved in bacterial quorum sensing.

One notable application is in the synthesis of cephalosporin (B10832234) antibiotics, such as Cefuroxime Axetil. Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections. While the direct synthetic route from this compound is complex, its role as a precursor is crucial for constructing the intricate molecular framework of the final antibiotic. The synthesis of Cefuroxime involves the use of 2-furanyl-Z-2-methoxy iminoacetic acid, the preparation of which can involve β-keto ester chemistry.

Calcium Ion Antagonists for Hypertension

This compound serves as a key reactant in the Biginelli reaction, a one-pot cyclocondensation reaction that produces dihydropyrimidines (DHPMs). These DHPMs are aza-analogs of dihydropyridines (DHPs), which are a well-established class of calcium channel blockers used in the treatment of hypertension.

The Biginelli reaction involves the acid-catalyzed condensation of a β-ketoester (like this compound), an aldehyde, and urea (B33335) or thiourea (B124793). The resulting dihydropyrimidine (B8664642) scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including its action as a calcium channel modulator. Nifedipine, a classic dihydropyridine (B1217469) calcium channel blocker, and its aza-analogs, the dihydropyrimidines, are potent antihypertensive agents. The synthesis of novel dihydropyrimidine derivatives as potential calcium channel blockers is an active area of research, with this compound playing a fundamental role as a starting material.

Antitumor Agents

The versatility of this compound extends to the synthesis of compounds with potential antitumor activity. As a precursor to pyrazole derivatives, it contributes to the development of novel anticancer agents. Pyrazoline derivatives, which can be synthesized from β-keto esters, have demonstrated the ability to reduce the volume and count of tumor cells in preclinical studies.

Furthermore, pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cancer progression. The synthesis of pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for breast cancer treatment highlights the importance of the pyrazole scaffold in oncology research. One such derivative exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 µM. The accessibility of the pyrazole ring system, facilitated by precursors like this compound, makes it a valuable platform for the discovery of new anticancer therapeutics.

Applications in Agrochemical Synthesis

Beyond its applications in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. Its structural features are leveraged to create active ingredients for crop protection agents, including herbicides and fungicides.

Herbicides (e.g., Aryloxyphenoxypropionate Herbicides)

This compound is utilized in the synthesis of various herbicides. One important class of herbicides is the aryloxyphenoxypropionates (APPs). These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, which is essential for fatty acid synthesis and ultimately leads to the death of the weed. The synthesis of the core structures of aryloxyphenoxypropionate herbicides can involve intermediates derived from β-keto esters.

Fungicides

The pyrazole ring, synthesized from β-keto esters like this compound, is also a key structural motif in some fungicides. Pyrazole derivatives have been screened for their antifungal activities against various fungal strains. Research has shown that certain β-keto-enol derivatives embedded with heterocyclic moieties, including pyrazole, exhibit potent activity against fungal strains like Fusarium oxysporum.

Table 2: Antifungal Activity of Selected β-Keto-Enol Derivatives

| Compound | Antifungal IC50 (µM) |

|---|---|

| Compound 1 | 0.055 |

| Compound 5 | 0.079 |

| Compound 9 | 0.092 |

Data represents the half-maximal inhibitory concentration (IC50) against Fusarium oxysporum f.sp albedinis (FAO).

Pyrethroid Insecticides (e.g., Cypermethrin, Deltamethrin)

This compound is a crucial precursor in the manufacturing of synthetic pyrethroid insecticides, a class of agrochemicals valued for their high efficacy and relatively low mammalian toxicity. These compounds, including commercially significant products like Cypermethrin and Deltamethrin, are modeled after the natural insecticidal compounds found in chrysanthemum flowers. The synthesis of the pyrethroid core often involves the construction of a cyclopropane (B1198618) ring, a structural motif for which this compound can serve as a key starting material. The ester and ketone functionalities within the molecule, along with the methoxy (B1213986) group, provide versatile handles for the multi-step chemical transformations required to build the complex architecture of these potent insecticides.

Precursor for Flavors and Fragrances

In the flavor and fragrance industry, this compound is a valuable intermediate for creating molecules that impart specific scents and tastes. fengchengroup.com Its reactivity is particularly useful in the cost-effective production of fruit esters and lactones. For example, it is a key component in the synthesis of γ-decalactone, a compound known for its characteristic peach and apricot aromas. The stability of this precursor under various processing conditions, including high temperatures, makes it suitable for use in flavor systems for baked goods and beverages. One European flavor house reported a significant 15% increase in production efficiency for citrus flavors after adopting synthesis routes based on this compound.

Synthesis of Dihydropyrimidine Derivatives

This compound is utilized in the generation of diversely functionalized dihydropyrimidine derivatives. sigmaaldrich.comchemicalbook.com This is achieved through a one-pot, three-component Biginelli cyclocondensation reaction. sigmaaldrich.comchemicalbook.com In this multicomponent reaction, this compound (a β-ketoester) reacts with an aldehyde and urea (or thiourea) to form the dihydropyrimidine core. sigmaaldrich.comnih.gov This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The Biginelli reaction offers an efficient pathway to create a library of these complex molecules from simple, readily available starting materials. nih.gov

Preparation of Cyclic α-Diones and Other Complex Structures

The compound serves as a foundational element in the synthesis of cyclic α-diones, which are recognized as valuable natural flavor compounds. A practical and broadly applicable synthesis involves the alkylation of this compound with an α-chloro-ketone. researchgate.net This is followed by a sequence of cyclization, hydrolysis, and decarboxylation to yield the desired cyclic α-dione structures. researchgate.net This methodology has been successfully applied to prepare both five-membered and six-membered ring analogues, demonstrating the versatility of this compound in constructing varied and complex molecular frameworks. researchgate.net

Reactant in Abiotic Porphyrinogen (B1241876) Formation

In studies related to the origins of life, this compound has been identified as a key reactant in the plausible abiotic formation of porphyrinogens. Porphyrins are essential for many biological processes, including photosynthesis and respiration. Research has shown that the anaerobic reaction of δ-aminolevulinic acid (ALA) with this compound in water at elevated temperatures can produce a porphyrinogen. nih.govresearchgate.net This porphyrinogen can then be oxidized to form the corresponding porphyrin. nih.govresearchgate.net This simple self-organization of acyclic molecules into a complex macrocycle under prebiotic conditions suggests a potential pathway for the spontaneous emergence of vital catalysts and pigments necessary for early life. nih.govresearchgate.net

Reaction Conditions for Abiotic Porphyrinogen Formation

| Parameter | Condition |

|---|---|

| Reactants | δ-aminolevulinic acid (ALA), this compound |

| Solvent | Water |

| pH | 5-7 |

| Temperature | 70-100°C |

| Atmosphere | Anaerobic |

| Duration | >6 hours |

This table summarizes the experimental conditions under which this compound reacts with ALA to form a porphyrinogen, based on published research findings. nih.govresearchgate.net

Starting Material for Bi-1,2,3-Triazoles

This compound is also a precursor for the synthesis of novel 1,2,3-triazole and bi-1,2,3-triazole structures. These nitrogen-containing heterocyclic compounds are of great interest in medicinal chemistry and materials science due to their diverse applications. semanticscholar.org The synthesis of these triazole derivatives often involves multi-step reaction sequences where the functional groups of this compound are chemically modified and incorporated into the final triazole ring system. The ability to use this compound as a starting material expands the chemical space available for the discovery of new bioactive molecules and functional materials.

Spectroscopic and Analytical Studies of Methyl 4 Methoxyacetoacetate and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-methoxyacetoacetate exhibits characteristic absorption bands corresponding to its ester and ketone carbonyl groups, as well as its ether linkage. nist.govaliyuncs.com Analysis is often performed on the neat substance using Attenuated Total Reflectance (ATR) or capillary cell techniques. nih.gov

The gas-phase IR spectrum, as provided by the National Institute of Standards and Technology (NIST), shows the key vibrational modes of the molecule. nist.gov For derivatives of this compound, such as 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, IR spectroscopy is crucial for identifying the functional groups resulting from chemical transformations. For instance, in such a derivative, distinct stretches for the carboxylic acid C=O, pyridinone C=O, and the C-O-C ether group can be observed.

Table 1: Characteristic Infrared Absorption Bands for this compound and a Representative Derivative

| Functional Group | Absorption Range (cm⁻¹) | Compound |

|---|---|---|

| C=O Stretch (Ester) | ~1740 | This compound |

| C=O Stretch (Ketone) | ~1720 | This compound |

| C-O-C Stretch (Ether) | ~1100-1200 | This compound |

| C=O Stretch (Carboxylic Acid) | 1725 | 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid |

| C=O Stretch (Pyridinone) | 1660 | 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid |

| C-O-C Stretch (Methoxy) | 1275 | 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives, providing detailed information about the hydrogen and carbon frameworks, respectively. nih.govchemicalbook.com The structural assignment of this compound can be confirmed by comparing its spectral data with reference spectra. unh.edu

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the two methyl groups (one from the ester and one from the ether) and the two methylene (B1212753) groups. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons, the methoxy (B1213986) carbons, and the methylene carbons. nih.govchemicalbook.com

For derivatives, NMR provides critical evidence for successful chemical modification. For example, in the synthesis of pyridinone derivatives from this compound, ¹H NMR can confirm the formation of the new ring system through the appearance of signals corresponding to the pyridinone ring protons.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Representative Derivative in CDCl₃

| Compound | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| This compound | -COOCH₃ | ~3.75 (s, 3H) | ~52.0 |

| -OCH₃ | ~3.40 (s, 3H) | ~59.0 | |

| -COCH₂CO- | ~3.50 (s, 2H) | ~45.0 | |

| -OCH₂CO- | ~4.10 (s, 2H) | ~75.0 | |

| Ester C=O | - | ~167.0 | |

| Ketone C=O | - | ~202.0 | |

| 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | -OCH₃ | 3.87 (s, 3H) | - |

| N-CH₃ | 3.45 (s, 3H) | - | |

| Pyridinone H-3 | 6.38 (d) | - |

Note: The chemical shifts for this compound are approximate and can vary slightly depending on the solvent and instrument. The data for the derivative was recorded in DMSO-d₆.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and effective technique widely used to monitor the progress of organic reactions. umass.eduijcrt.org In the synthesis of this compound, TLC is employed to determine the point of reaction completion by tracking the consumption of the starting materials, such as methyl 4-chloroacetoacetate. google.comgoogle.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. umass.edursc.org The plate is then developed in a suitable mobile phase. The separation of compounds on the plate is based on their differential polarity. ijcrt.org By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can qualitatively assess the reaction's progress. umass.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. umass.edu

Visualization of the spots on the TLC plate is often achieved using a UV lamp, as many organic compounds can quench fluorescence, appearing as dark spots. umass.edursc.org Alternatively, chemical staining agents, such as iodine vapor or specific stains like ceric ammonium (B1175870) sulfate, can be used to reveal the separated compounds. umass.edursc.org This method has been documented in various synthetic procedures, including those for this compound and its ethyl ester analogue, highlighting its utility in ensuring reactions are carried to completion before workup. google.comgoogle.comrsc.org

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of chemical systems, ranging from single molecules to complex reaction environments. For methyl 4-methoxyacetoacetate and related compounds, these studies often focus on reaction engineering and interactions with other molecules or surfaces.

One significant application of simulation is in the field of Computational Fluid Dynamics (CFD) . CFD has been utilized as a preliminary tool for designing reactors and optimizing the continuous synthesis of pharmaceutical intermediates where this compound is a key reactant. researchgate.networldscientific.com For instance, in the synthesis of an enamine from this compound and N,N-dimethylformamide dimethylacetal (DMF-DMA), CFD simulations were performed to model the mixing and reaction within a coil reactor. researchgate.net These simulations help in understanding the influence of various parameters on the product yield without the need for extensive experimental investigations. researchgate.networldscientific.com

Key findings from such CFD studies include:

Identification of Critical Parameters: Both CFD simulations and experimental results have identified reactor residence time and temperature as the most significant factors influencing the product yield in the continuous flow synthesis. researchgate.net

Process Optimization: By simulating temperature and concentration gradients, CFD models enable the optimization of parameters such as tubing length and diameter (which affect residence time), mixing efficiency at junctions, and heat dissipation to minimize side reactions. researchgate.net This approach can reduce the number of required experimental runs by a significant margin. researchgate.net

Predictive Accuracy: A point-to-point comparison between simulation and experimental data has shown a strong correlation, with the model capable of predicting product yields under various conditions. researchgate.net For example, at low residence times, CFD was found to underestimate yields, while it tended to overestimate them at higher residence times. researchgate.net

Another area of molecular modeling involves studying the interaction of β-keto esters with surfaces, which is crucial in heterogeneous catalysis. For example, a combined theoretical and experimental study on the adsorption of methyl acetoacetate (B1235776) (a close structural analog of this compound) on a Nickel {111} surface employed DFT simulations to understand the adsorption geometry. reading.ac.ukscispace.com The study predicted that the enol tautomer is more stable than the diketo form in the gas phase and that the preferred adsorption on the flat Ni{111} surface is as a deprotonated species with bidentate coordination. scispace.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of this compound and its analogs. These calculations provide data on molecular geometries, tautomeric equilibria, and spectroscopic properties.

Tautomerism and Conformational Analysis

Like other β-keto esters, this compound can exist in equilibrium between its keto and enol tautomeric forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers and their various conformers. For the closely related methyl acetoacetate (MAA), extensive theoretical studies have been conducted. researchgate.netpsu.edu These studies, using methods like B3LYP and MP2, have shown that while the enol form is significantly populated in the gas phase, the keto form is favored in the liquid phase. psu.edu The presence of an OCH₃ substituent, as in this compound, is known to favor the keto tautomer. researchgate.net

A theoretical study on various β-keto esters identified several stable conformations for the keto tautomer. nih.gov For instance, a conformational analysis of a representative β-keto ester at the M062x/6-311+G(d,p) level of theory revealed different stable geometries. nih.gov The relative energies calculated for different tautomers and conformers of methyl acetoacetate (MAA) in the gas phase illustrate the type of data obtained from these calculations.

| Tautomer/Conformer (of Methyl Acetoacetate) | Calculation Method | Relative Energy (kcal/mol) | Reference |

| Keto (DK1) | B3LYP/6-31++G | 0.83 | researchgate.net |

| Keto (DK2) | B3LYP/6-31++G | 1.15 | researchgate.net |

| Enol (2EU1-I, chelated cis-enol) | B3LYP/6-31++G** | 0.00 (Reference) | researchgate.net |

This table presents data for methyl acetoacetate as an illustrative example of computational analysis of β-keto esters.

Reactivity and Spectroscopic Predictions

DFT calculations are also used to predict the reactivity of β-keto esters. By analyzing parameters such as global electrophilicity and the location of local electrophilic sites, researchers can understand the tendency of these compounds to react with biological nucleophiles. nih.gov This is particularly valuable in the design of new bioactive molecules.

Furthermore, quantum chemical methods are used to simulate vibrational spectra (IR and Raman). By comparing calculated frequencies with experimental spectra, scientists can confirm the presence of specific tautomers and conformers in a sample. For MAA, calculated vibrational frequencies helped to assign experimental bands to the cis-enol and two different keto forms. researchgate.net

In the context of synthesizing more complex molecules, DFT calculations have been employed to understand the stereoselectivity of reactions. For example, in the synthesis of a potent HIV integrase inhibitor derived from this compound, DFT calculations (at the B3LYP/lacvp** level) were used to determine the energy difference between two diastereomers, correctly predicting the more stable trans isomer. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The industrial production of methyl 4-methoxyacetoacetate has traditionally relied on the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide (B1231860) source. While effective, ongoing research focuses on creating more efficient, safer, and cost-effective synthetic routes.

Another significant advancement is the application of continuous flow chemistry using microchannel reactors. This technology offers superior mixing and heat transfer compared to traditional batch processing. A novel approach employing microchannel reactors has been shown to dramatically reduce reaction times from hours to mere minutes. In this process, the synthesis is completed in a continuous flow, achieving yields as high as 93% and eliminating bottlenecks associated with batch production.

Researchers are also exploring pathways that avoid chlorinated precursors altogether, such as starting from acetylacetone (B45752). While one such route showed a lower yield, it highlights the effort to move away from halogenated intermediates. The table below compares key parameters of different synthetic routes, illustrating the trade-offs between reaction time, yield, and scalability.

| Parameter | NaH/Metal Alkoxide Method | Microchannel Reactor Method | Acetylacetone Route |

|---|---|---|---|

| Reaction Time | 8–21 hours | 2–4 hours | 12–18 hours |

| Yield | 89–92% | 93% | 78–85% |

| Purity (HPLC) | 97.3–97.4% | 95.5% | 90–93% |

| Key Advantage | High purity | Continuous production | No chlorinated byproducts |

Exploration of New Biological Activities of Derivatives

This compound serves as a crucial starting material for a wide array of molecules with diverse biological activities. Its β-ketoester functionality allows for a variety of chemical transformations, leading to complex heterocyclic structures that are often the core of bioactive compounds.

A significant application is in the synthesis of the anti-HIV drug Dolutegravir (B560016) , an integrase inhibitor. chemicalbook.comgoogle.comgoogle.com The synthesis of this important therapeutic agent relies on this compound as a key building block, underscoring the compound's importance in medicinal chemistry. google.comgoogle.com

Furthermore, it is a key precursor in the Biginelli cyclocondensation reaction to produce dihydropyrimidine (B8664642) derivatives. sigmaaldrich.comsigmaaldrich.com These compounds are known to exhibit a wide range of pharmacological properties, and libraries of these derivatives are synthesized to screen for new biological activities. sigmaaldrich.comsigmaaldrich.comchemsrc.com

Research has also demonstrated its utility in creating other classes of therapeutic agents. Derivatives have shown potential as:

Anti-inflammatory drugs : It is increasingly used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). pmarketresearch.comfengchengroup.com

Antibacterial agents : The compound is a building block for new antibiotic formulations. pmarketresearch.comfengchengroup.com

COX-2 inhibitors : Its ketone functionality is used to synthesize pyrazole (B372694) derivatives, which are essential for developing selective COX-2 inhibitors. pmarketresearch.com

Antioxidants : Dihydropyridine (B1217469) derivatives synthesized from this compound have demonstrated significant free-radical scavenging activity in laboratory assays.

Beyond pharmaceuticals, its derivatives are important in the agrochemical industry for synthesizing herbicides, such as aryloxyphenoxypropionates, and fungicides. pmarketresearch.com It is also used to create cyclic α-diones, which are valuable as natural flavor compounds. The synthesis of novel 1,2,3-triazole and bi-1,2,3-triazole structures from this compound further expands the chemical space available for the discovery of new bioactive molecules. nih.govfrontiersin.orgnih.gov

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the production and use of this compound are part of this trend. archivemarketresearch.comdatainsightsmarket.com A key aspect is its favorable toxicity profile, which makes it a more attractive intermediate compared to more hazardous alternatives.

One of the primary goals in sustainable chemistry is the use of renewable feedstocks. There is growing interest in the potential for deriving this compound from renewable resources, which would significantly enhance its appeal as a green chemical.

Process optimization is another critical component of sustainability. The development of synthetic pathways that operate at room temperature, as described in several patents, reduces energy consumption. google.comgoogle.com Moreover, the shift towards continuous flow synthesis using microchannel reactors not only improves efficiency and yield but also enhances safety by minimizing the volume of reactive material at any given time. The use of recyclable catalysts, such as ionic liquids, is another promising avenue. Although a study on the Pechmann reaction to synthesize coumarins using this compound with an ionic liquid catalyst reported a low yield, it points towards a direction for future research in developing efficient and reusable catalytic systems for its transformations. rsc.org

Advanced Catalysis for this compound Transformations

Catalysis is at the heart of the synthesis and derivatization of this compound. Research is focused on discovering and optimizing catalysts to improve reaction efficiency, selectivity, and sustainability.

For the synthesis of the compound itself, alkoxide catalysts are predominant. Sodium methoxide is a common choice, often generated in situ from sodium hydride and methanol (B129727). chemicalbook.com Studies have shown that sodium methoxide can outperform other catalysts like potassium methoxide in terms of reaction rate and yield. Innovations in this area include using combinations of catalysts, such as sodium hydride and potassium methoxide, to reduce the reliance on sodium hydride, which poses safety challenges in industrial settings. google.com

The transformation of this compound into more complex molecules relies on a diverse range of catalysts. For instance, it is a reactant in the synthesis of dihydropyridine derivatives where dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is used to form a key intermediate.

More advanced catalytic systems are being employed for creating novel derivatives. Copper catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been used for the oxidative [3+2]-cycloaddition of derivatives of this compound to form complex bi-1,2,3-triazole structures. frontiersin.orgnih.gov This highlights the potential for metal-catalyzed reactions to build intricate molecular architectures from this versatile starting material. Further derivatization of these products can involve sophisticated catalytic methods like Buchwald-Hartwig amination , demonstrating the integration of modern catalytic chemistry in exploring the reactivity of its derivatives. frontiersin.org

Q & A

Q. What are the common synthetic routes for Methyl 4-methoxyacetoacetate, and how do their efficiencies compare?

this compound is synthesized via nucleophilic substitution using methyl 4-chloroacetoacetate and sodium methoxide, followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) . A "one-pot" method offers advantages over traditional multi-step routes by reducing purification steps, improving yield (up to 80%), and lowering costs. Key efficiency metrics include reaction time (6–8 hours for one-pot vs. 12+ hours for stepwise synthesis) and solvent use (DMF-DMA as both reagent and solvent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .

- Spill Management : Absorb spills with dry sand or vermiculite and dispose as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- ¹H NMR : Peaks at δ 3.70–3.75 ppm (methoxy groups) and δ 3.30–3.40 ppm (methyl ester) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 200–205 ppm (ketone) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 146.14 (C₆H₁₀O₄) with fragmentation patterns indicating loss of methoxy (-OCH₃) and methyl ester (-COOCH₃) groups .

Q. What role does this compound play in the synthesis of pharmaceutical agents like dolutegravir?

It serves as a critical intermediate in synthesizing dolutegravir (DTG), an HIV integrase inhibitor. The compound undergoes cyclization with aminoacetaldehyde dimethyl acetal to form pyridone intermediates, which are further functionalized to yield DTG .

Advanced Research Questions

Q. How can computational fluid dynamics (CFD) enhance the optimization of this compound synthesis in continuous flow systems?

CFD models simulate temperature and concentration gradients in flow reactors, enabling optimization of parameters like:

- Residence time : Adjusting tubing length (0.25–1.59 mm ID) to maximize conversion .

- Mixing efficiency : Predicting turbulence at tee junctions to improve reagent contact .

- Temperature control : Minimizing side reactions (e.g., hydrolysis) by modeling heat dissipation . Compared to traditional Design of Experiments (DoE), CFD reduces experimental runs by 40–60% .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic compound synthesis?

- Systematic Review : Apply Cochrane guidelines to assess bias in literature (e.g., incomplete reporting of solvent purity or catalyst loading) .

- Sensitivity Analysis : Use DoE to identify critical factors (e.g., molar ratios of DMF-DMA or reaction temperature) that disproportionately affect yield .

- Replication Studies : Validate reported protocols under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Q. How does the stability of this compound vary under different storage conditions, and what analytical techniques can monitor its degradation?

- Stability Risks : Hydrolysis in humid environments forms 4-methoxyacetoacetic acid, detectable via HPLC (retention time shifts) or IR (broadened O-H stretches at 2500–3300 cm⁻¹) .

- Optimal Storage : Maintain at 2–8°C under argon, with silica gel desiccant to prolong shelf life (>12 months) .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant scale, and how can they be mitigated?

- Mixing Inefficiency : Laminar flow in large reactors reduces reagent contact; use static mixers or segmented flow to enhance turbulence .

- Exothermic Reactions : Implement jacketed reactors with real-time temperature monitoring to prevent runaway reactions .

- Purification : Replace column chromatography with distillation (bp 113°C at 26 mmHg) or liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。